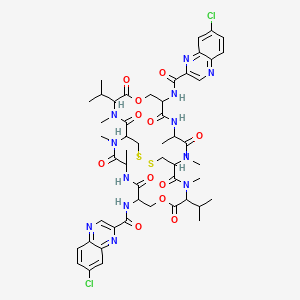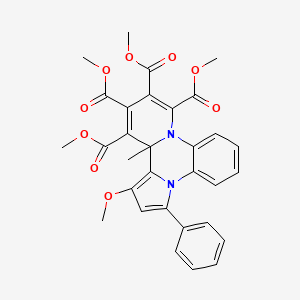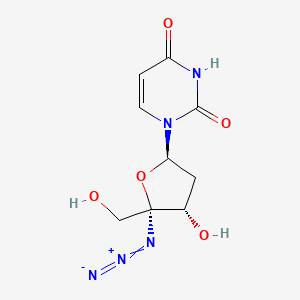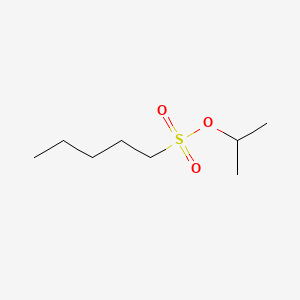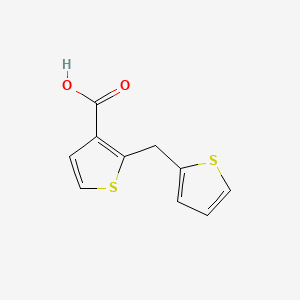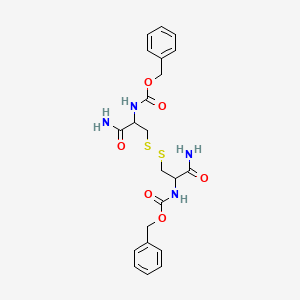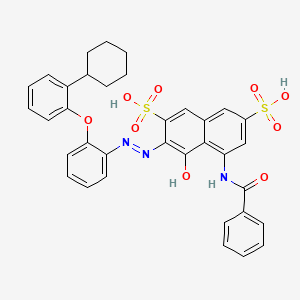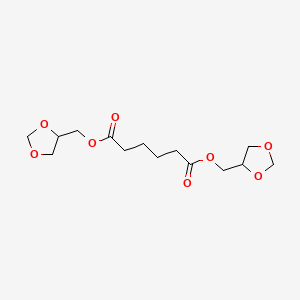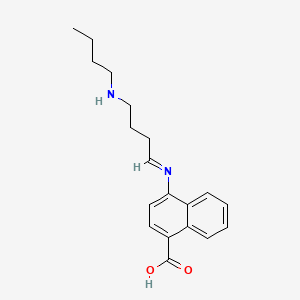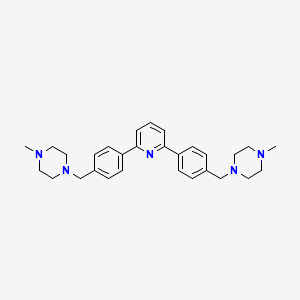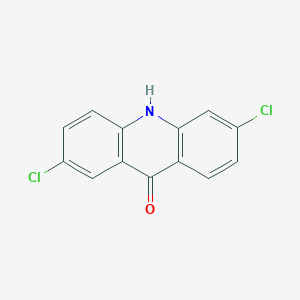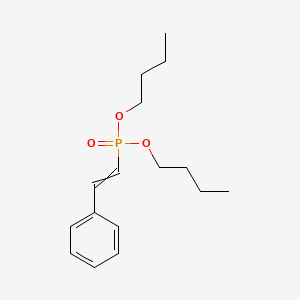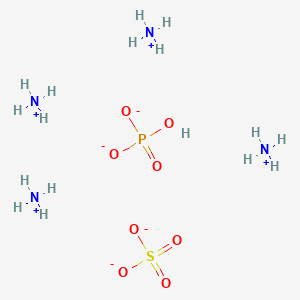
Sulfuric acid diammonium salt, mixt. with diammonium hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfuric acid diammonium salt, mixed with diammonium hydrogen phosphate, is a chemical compound that combines the properties of both ammonium sulfate and diammonium phosphate. This compound is often used in various industrial and agricultural applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sulfuric acid diammonium salt is typically prepared by treating ammonia with sulfuric acid. The reaction involves mixing ammonia gas with water vapor in a reactor containing a saturated solution of ammonium sulfate and a small percentage of free sulfuric acid at a temperature of around 60 degrees Celsius. Concentrated sulfuric acid is added to maintain the acidic environment, and the heat of the reaction keeps the temperature constant. The reaction can be represented as follows:
2NH3+H2SO4→(NH4)2SO4
Diammonium hydrogen phosphate is produced by reacting phosphoric acid with ammonia. The reaction conditions involve maintaining a controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:
H3PO4+2NH3→(NH4)2HPO4
Industrial Production Methods
Industrial production of sulfuric acid diammonium salt, mixed with diammonium hydrogen phosphate, involves large-scale reactors where ammonia and sulfuric acid are continuously fed into the system. The reaction is carefully controlled to ensure the formation of the desired product. The resulting compound is then purified and dried to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Sulfuric acid diammonium salt, mixed with diammonium hydrogen phosphate, undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution Reagents: Various reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfate ions, while reduction reactions may yield ammonium ions.
Aplicaciones Científicas De Investigación
Sulfuric acid diammonium salt, mixed with diammonium hydrogen phosphate, has numerous scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a source of nitrogen and phosphorus in chemical synthesis.
Biology: The compound is used in biological research to study the effects of nitrogen and phosphorus on plant growth and development.
Medicine: It is used in the pharmaceutical industry as an ingredient in certain medications and as a reagent in drug synthesis.
Industry: The compound is widely used in the agricultural industry as a fertilizer, providing essential nutrients to crops. It is also used in the production of fire retardants and as a food additive.
Mecanismo De Acción
The mechanism of action of sulfuric acid diammonium salt, mixed with diammonium hydrogen phosphate, involves the release of ammonium and phosphate ions in aqueous solutions. These ions interact with various molecular targets and pathways, depending on the specific application. For example, in agriculture, the ammonium ions provide a source of nitrogen for plant growth, while the phosphate ions contribute to the development of roots and flowers.
Comparación Con Compuestos Similares
Similar Compounds
Ammonium sulfate: A widely used nitrogen fertilizer with similar properties but lacks the phosphate component.
Diammonium phosphate: A common fertilizer that provides both nitrogen and phosphorus but does not contain sulfate ions.
Ammonium nitrate: Another nitrogen fertilizer with different chemical properties and applications.
Uniqueness
Sulfuric acid diammonium salt, mixed with diammonium hydrogen phosphate, is unique because it combines the properties of both ammonium sulfate and diammonium phosphate. This makes it a versatile compound with a wide range of applications in agriculture, industry, and scientific research.
Propiedades
Número CAS |
76930-58-0 |
|---|---|
Fórmula molecular |
H17N4O8PS |
Peso molecular |
264.20 g/mol |
Nombre IUPAC |
tetraazanium;hydrogen phosphate;sulfate |
InChI |
InChI=1S/4H3N.H3O4P.H2O4S/c;;;;2*1-5(2,3)4/h4*1H3;(H3,1,2,3,4);(H2,1,2,3,4) |
Clave InChI |
HLZBNHXIWDQVJI-UHFFFAOYSA-N |
SMILES canónico |
[NH4+].[NH4+].[NH4+].[NH4+].OP(=O)([O-])[O-].[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone](/img/structure/B12800069.png)
